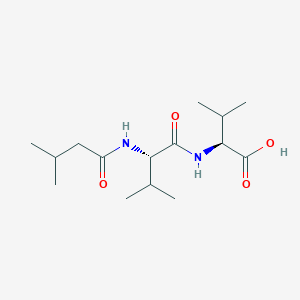

N-(3-Methylbutanoyl)-L-valyl-L-valine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

59452-57-2 |

|---|---|

Molecular Formula |

C15H28N2O4 |

Molecular Weight |

300.39 g/mol |

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoic acid |

InChI |

InChI=1S/C15H28N2O4/c1-8(2)7-11(18)16-12(9(3)4)14(19)17-13(10(5)6)15(20)21/h8-10,12-13H,7H2,1-6H3,(H,16,18)(H,17,19)(H,20,21)/t12-,13-/m0/s1 |

InChI Key |

AEUGESYRZDPJLS-STQMWFEESA-N |

Isomeric SMILES |

CC(C)CC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O |

Canonical SMILES |

CC(C)CC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O |

Origin of Product |

United States |

Amino Acid Ester Prodrugs for Enhanced Absorption

One of the most successful prodrug strategies involves the esterification of a hydroxyl or carboxyl group on a parent drug with an amino acid or a peptide. L-valine esters, in particular, have been shown to significantly enhance the oral bioavailability of drugs by targeting peptide transporters like PEPT1, which are expressed in the intestinal epithelium. tandfonline.com

In this approach, the N-(3-Methylbutanoyl)-L-valyl-L-valine dipeptide would be coupled to a parent drug (possessing a suitable functional group) through an ester linkage. The synthesis typically involves activating the C-terminal carboxylic acid of the protected dipeptide (e.g., Boc-protected this compound) and reacting it with the parent drug. The bulky, lipophilic nature of the dipeptide can facilitate passive diffusion, while the peptide structure can enable active transport, as seen with the highly successful L-valine ester prodrug, valacyclovir tandfonline.com.

Lipophilic Prodrug Strategies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic arrangement and spatial configuration.

¹H NMR and ¹³C NMR for Chemical Structure Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton in the molecule. The chemical shifts, multiplicities (splitting patterns), and integral values of these signals provide foundational information for structural assignment. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

Based on the structure, which consists of an N-terminal 3-methylbutanoyl (isovaleryl) group and two L-valine residues, a specific set of signals can be predicted. The protons of the isopropyl groups of the valine and isovaleryl moieties are expected to appear in the upfield region of the spectrum, while the α-protons of the amino acid residues and the protons adjacent to the carbonyl groups will resonate at lower fields. The amide protons are expected to appear as distinct doublets, their chemical shifts being sensitive to solvent and temperature, which can provide information about hydrogen bonding.

Predicted ¹H NMR Chemical Shifts for this compound

This table presents predicted chemical shifts based on typical values for similar structural motifs. Actual experimental values may vary.

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Isovaleryl-CH₂ | ~2.1 | Doublet | 2H |

| Isovaleryl-CH | ~2.0 | Multiplet | 1H |

| Isovaleryl-CH₃ | ~0.9 | Doublet | 6H |

| Val¹-α-CH | ~4.3 | Multiplet | 1H |

| Val¹-β-CH | ~2.2 | Multiplet | 1H |

| Val¹-γ-CH₃ | ~0.9-1.0 | Doublet | 6H |

| Val¹-NH | ~7.5-8.5 | Doublet | 1H |

| Val²-α-CH | ~4.2 | Multiplet | 1H |

| Val²-β-CH | ~2.1 | Multiplet | 1H |

| Val²-γ-CH₃ | ~0.9-1.0 | Doublet | 6H |

| Val²-NH | ~7.0-8.0 | Doublet | 1H |

| COOH | ~10-12 | Singlet (broad) | 1H |

Predicted ¹³C NMR Chemical Shifts for this compound

This table presents predicted chemical shifts. Actual experimental values may vary.

| Atom | Predicted Chemical Shift (ppm) |

| Isovaleryl-C=O | ~173-174 |

| Isovaleryl-CH₂ | ~45 |

| Isovaleryl-CH | ~25 |

| Isovaleryl-CH₃ | ~22 |

| Val¹-C=O | ~171-172 |

| Val¹-α-C | ~58-60 |

| Val¹-β-C | ~30-31 |

| Val¹-γ-C | ~18-19 |

| Val²-C=O (COOH) | ~175-176 |

| Val²-α-C | ~57-59 |

| Val²-β-C | ~30-31 |

| Val²-γ-C | ~18-19 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the α-CH and β-CH of each valine residue, and between the β-CH and the γ-CH₃ protons. It would also establish the connectivity within the 3-methylbutanoyl group.

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), as predicted in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the Val¹-NH proton and the Isovaleryl-C=O carbon, confirming the N-acylation. Similarly, a correlation between the Val²-NH proton and the Val¹-C=O carbon would confirm the peptide bond.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons, which is essential for determining the three-dimensional conformation of the molecule. NOE correlations would be expected between protons that are close in space, even if they are not directly connected through bonds. For example, NOEs between the amide protons and the α-protons of adjacent residues can help define the peptide backbone conformation.

Mass Spectrometry (MS) for Molecular Identity and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The molecular formula of the compound is C₁₅H₂₈N₂O₄.

The calculated monoisotopic mass is 300.2049 Da. An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition.

Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | C₁₅H₂₉N₂O₄⁺ | 301.2122 |

| [M+Na]⁺ | C₁₅H₂₈N₂O₄Na⁺ | 323.1941 |

| [M-H]⁻ | C₁₅H₂₇N₂O₄⁻ | 299.1976 |

Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to produce a spectrum of product ions. The fragmentation pattern provides valuable information about the molecular structure, particularly for peptides. The fragmentation of this compound is expected to occur primarily at the amide bonds, leading to the formation of characteristic b- and y-type ions that reveal the amino acid sequence.

The fragmentation of the N-terminal 3-methylbutanoyl group and the side chains of the valine residues would also produce characteristic fragment ions.

Predicted MS/MS Fragmentation Ions for [M+H]⁺ of this compound

| Fragment Ion | Structure | Predicted m/z |

| b₁ | 3-Methylbutanoyl | 85.06 |

| y₁ | H-Val-OH | 118.09 |

| b₂ | 3-Methylbutanoyl-Val | 184.13 |

| y₂ | H-Val-Val-OH | 217.16 |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in a Raman experiment occurs at specific frequencies corresponding to the vibrations of particular functional groups. These techniques are therefore excellent for identifying the functional groups present in this compound.

Predicted IR and Raman Vibrational Frequencies for this compound

This table presents predicted vibrational frequencies. Actual experimental values may vary.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Amide) | Stretching | 3350-3250 |

| C-H (Alkyl) | Stretching | 2960-2850 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 |

| C=O (Amide I) | Stretching | 1680-1630 |

| N-H (Amide II) | Bending | 1570-1515 |

| C-H (Alkyl) | Bending | 1470-1350 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Secondary Structure Assessment

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful, non-destructive technique for investigating the secondary structure of chiral molecules like peptides in solution. wikipedia.orgnih.gov The method relies on the differential absorption of left- and right-circularly polarized light by the peptide backbone amides. The resulting CD spectrum, typically measured in the far-UV region (190-250 nm), provides a distinct signature for various secondary structural motifs, such as α-helices, β-sheets, and random coils. researchgate.netharvard.edu

For a short, acyclic dipeptide derivative such as this compound, the conformational landscape in solution is expected to be an equilibrium of several rapidly interconverting structures. Unlike long polypeptide chains, it is unlikely to form stable, canonical α-helices or extensive β-sheets. Instead, the dominant conformations are likely to be extended β-strand-like structures, various types of β-turns, or a disordered state best described as a random coil. The resulting CD spectrum would represent a population-weighted average of all contributing conformers.

The characteristic CD spectral features for these potential structures are as follows:

β-Sheet/Extended Conformation: A typical β-sheet structure exhibits a negative band near 218 nm and a positive band around 195 nm. libretexts.org An extended conformation for this compound would likely result in a spectrum with these characteristic features, although the intensity would be significantly lower than that of a multi-stranded β-sheet.

β-Turn: Different types of β-turns produce distinct CD spectra. For instance, a classic type I β-turn often shows two negative bands of similar magnitude around 208 nm and 222 nm, resembling a short α-helix, while other turn types can exhibit a weak negative band near 225 nm and a strong positive band around 200-205 nm. The presence of a significant population of a specific turn type would be reflected by these spectral signatures.

Random Coil: A disordered or random coil conformation is characterized by a strong negative band below 200 nm and a weak positive band near 218 nm. researchgate.net If the peptide lacks a stable, defined structure in solution, its spectrum would be dominated by these features.

The solvent environment plays a crucial role in influencing the conformational equilibrium. In aqueous solutions, which promote hydrogen bonding with water, the peptide may favor a more extended or random coil structure. In contrast, in less polar solvents or membrane-mimicking environments, intramolecular hydrogen bonds that stabilize turn structures might become more favorable, leading to significant changes in the CD spectrum. Therefore, a comprehensive analysis would involve measuring CD spectra in various solvents to probe the conformational flexibility of this compound.

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination of this compound and Related Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

While a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), the crystal structure of the closely related analogue, L-valyl-L-valine , has been determined and provides significant insight into the likely solid-state conformation. The crystallographic data for L-valyl-L-valine are summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₂₀N₂O₃ |

| Crystal System | Hexagonal |

| Space Group | P6₁ |

| a (Å) | 14.192 |

| b (Å) | 14.192 |

| c (Å) | 10.194 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 1778.2 |

| Z (Molecules per unit cell) | 6 |

The crystal structure of L-valyl-L-valine reveals that the dipeptide adopts a highly extended, β-strand-like conformation. The molecules self-assemble into helical columns that run parallel to the c-axis of the hexagonal unit cell. This assembly is stabilized by a robust, three-dimensional network of intermolecular hydrogen bonds. Specifically, the charged amino terminus of one molecule forms hydrogen bonds with the carboxylate terminus of neighboring molecules, creating a head-to-tail arrangement that propagates throughout the crystal lattice.

The bulky, hydrophobic isopropyl side chains of the valine residues are oriented outwards from these hydrogen-bonded cores. They segregate into large hydrophobic columns, which is a common packing motif for hydrophobic amino acids and peptides. This arrangement minimizes unfavorable interactions with the polar peptide backbones and maximizes stabilizing van der Waals forces.

The conformation of the this compound in the solid state would likely be influenced by the additional N-terminal acyl group. This group would eliminate the primary amine's hydrogen bond donor capability at the N-terminus, altering the intermolecular hydrogen bonding network observed in L-valyl-L-valine. However, the peptide backbone is still expected to adopt a relatively extended conformation, driven by the steric bulk of the adjacent valine side chains.

Peptide Backbone Modification

To enhance metabolic stability against peptidases, the scissile amide bond can be replaced with a non-natural linkage, creating a peptidomimetic.

Phosphonopeptide Analogues : Phosphonopeptides, where an amide bond is replaced by a phosphonamidate linkage (-P(O)(OH)-NH-), are valuable isosteres of natural peptides. nih.govresearchgate.net The synthesis of a phosphonamidate analogue of N-(3-Methylbutanoyl)-L-valyl-L-valine would involve reacting an N-protected 1-amino-2-methylpropylphosphonochloridate with an L-valine ester nih.govencyclopedia.pub. The required phosphonochloridates are typically prepared from dialkyl phosphonates via chlorination with reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride nih.govencyclopedia.pub.

Phosphinate Analogues : Phosphinic pseudopeptides contain a stable phosphinate moiety (-P(O)(OH)-CH₂-) in place of an amide bond. mdpi.com These are often synthesized via a phospha-Michael addition of an α-amino-H-phosphinate (the phosphorus-containing equivalent of the N-terminal amino acid) to an acrylate derivative (representing the C-terminal residue) mdpi.com.

The table below summarizes the strategies for synthesizing structural analogues.

| Modification Site | Strategy | General Synthetic Method | Key Reagents | Resulting Analogue Type |

| N-Terminus | Acyl group variation | Schotten-Baumann N-acylation | Acyl chlorides, NaOH | N-acyl-L-valyl-L-valine derivatives |

| Side Chain | Amino acid substitution | Solution-phase or solid-phase peptide synthesis | Protected amino acids, DCC, HATU | Diastereomers, Isosteres (e.g., Ile, Nva) |

| Peptide Backbone | Amide bond replacement | Phosphonylation with phosphonochloridates | PCl₅, Oxalyl chloride | Phosphonopeptides |

| Peptide Backbone | Amide bond replacement | Phospha-Michael addition | α-amino-H-phosphinates, Acrylates | Phosphinic pseudopeptides |

Prodrug Design Strategies

The this compound scaffold can be utilized as a promoiety to improve the physicochemical properties and pharmacokinetic profiles of a parent drug. Prodrug strategies often aim to enhance solubility, permeability, and targeted delivery.

Computational and Theoretical Investigations of N 3 Methylbutanoyl L Valyl L Valine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For a molecule like N-(3-Methylbutanoyl)-L-valyl-L-valine, DFT can be employed to determine optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). These calculations provide insights into the molecule's kinetic stability and regions susceptible to electrophilic and nucleophilic attack.

DFT studies on similar peptide structures often utilize functionals like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net Such studies on amino acids and small peptides reveal how intramolecular hydrogen bonding and side-chain conformations influence the electronic properties. arxiv.org

Key Electronic Properties:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the carbonyl oxygen atoms would be expected to be regions of negative potential, while the amide protons would be areas of positive potential.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar peptides, is presented below.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | A larger gap suggests high kinetic stability. |

| Dipole Moment | 3.2 D | Indicates the overall polarity of the molecule. |

These theoretical calculations would suggest that this compound is a relatively stable molecule, with the primary sites for chemical interaction being the peptide backbone's functional groups.

Molecular Dynamics Simulations for Conformational Space and Flexibility in Solution

Simulations of N-capped dipeptides in explicit solvent models (like TIP3P water) using force fields such as Amber or CHARMM would be the standard approach. nih.gov These simulations can track the molecule's movements over time, typically on the nanosecond to microsecond timescale, providing a dynamic picture of its behavior. proquest.com

Expected Findings from MD Simulations:

Conformational Preferences: The valine residues would likely favor conformations in the β-sheet and polyproline II (PPII) regions of the Ramachandran plot, which is common for sterically hindered amino acids. nih.gov

Flexibility: The root-mean-square fluctuation (RMSF) of atomic positions would indicate that the side chains of the valine residues and the N-terminal cap are the most flexible regions of the molecule.

Intramolecular Interactions: MD simulations can identify transient intramolecular hydrogen bonds that stabilize certain conformations.

Below is an illustrative table summarizing potential conformational states and their populations for this compound in an aqueous solution, as might be determined from a cluster analysis of an MD trajectory.

| Conformation Cluster | Population (%) | Key Features |

| 1 | 45% | Extended β-strand conformation. |

| 2 | 30% | Polyproline II (PPII) like conformation. |

| 3 | 15% | Partially folded conformation with a turn-like structure. |

| 4 | 10% | Other minor conformations. |

Molecular Docking Studies of this compound with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. oup.com This method is widely used in drug discovery to screen for potential inhibitors of biological targets. americanpeptidesociety.org For this compound, docking studies could be performed against various enzymes where small peptides are known to act as inhibitors, such as proteases or protein tyrosine phosphatases. nih.govdovepress.com

The process would involve preparing the 3D structure of the target protein and the ligand (this compound). Docking software, such as AutoDock Vina, would then be used to explore possible binding poses of the ligand in the active site of the protein, ranking them based on a scoring function that estimates the binding affinity. oup.com

Hypothetical Docking Study: A plausible target for a dipeptide derivative like this could be a protease. The docking results would likely show the ligand binding in the active site cleft, with the bulky, hydrophobic side chains of the valine residues and the N-terminal cap making favorable van der Waals contacts with hydrophobic pockets in the enzyme. The peptide backbone could form hydrogen bonds with key residues in the active site.

A hypothetical summary of a docking study against a generic protease is provided below.

| Parameter | Result | Interpretation |

| Binding Affinity (kcal/mol) | -7.5 | Indicates a favorable binding interaction. |

| Key Interacting Residues | Gly193, Ser195, Asp102 | Suggests hydrogen bonding and electrostatic interactions. |

| Hydrophobic Interactions | Trp215, Tyr99 | Highlights the role of the valine side chains in binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. uestc.edu.cn While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of similar peptide derivatives to develop a predictive model. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression or partial least squares, are then used to build an equation that correlates these descriptors with the observed biological activity. acs.org

Illustrative QSAR Application: If this compound were part of a series of compounds tested for inhibitory activity against an enzyme, a QSAR model could be developed. The model might reveal that descriptors related to hydrophobicity and the size of the N-acyl group are critical for activity.

An example of a generic QSAR equation for a series of dipeptide inhibitors is shown below:

log(1/IC50) = 0.8 * LogP - 0.2 * MW + 1.5 * H-bond_donors + constant

This hypothetical equation suggests that higher hydrophobicity (LogP) and more hydrogen bond donors increase the inhibitory activity, while a larger molecular weight (MW) is slightly detrimental.

In Silico Prediction of Potential Interaction Profiles and Binding Affinities

In silico methods for predicting interaction profiles and binding affinities encompass a range of computational techniques, from molecular docking to more sophisticated methods like molecular dynamics simulations coupled with free energy calculations (e.g., MM/PBSA or free energy perturbation). These approaches provide a more detailed and often more accurate prediction of how a ligand will interact with its target and the strength of this interaction. americanpeptidesociety.orgnih.gov

For this compound, these methods could be used to generate a detailed interaction fingerprint with a proposed biological target. This fingerprint would detail all the specific interactions (hydrogen bonds, hydrophobic contacts, ionic bonds) between the ligand and the protein.

Predicted Interaction Profile: Based on its structure, the predicted interaction profile of this compound with a hypothetical enzyme active site would likely be dominated by hydrophobic interactions involving the isobutyl groups of the valine residues and the 3-methylbutanoyl cap. The amide groups of the peptide backbone would be predicted to act as hydrogen bond donors and acceptors.

The following table provides a hypothetical interaction profile and predicted binding affinity for this compound with a target protein.

| Interaction Type | Interacting Ligand Atoms | Interacting Protein Residues | Predicted Binding Affinity (Ki) |

| Hydrogen Bond | Carbonyl O (Val1) | Backbone NH (Gly193) | 1.2 µM |

| Hydrogen Bond | Amide NH (Val2) | Carbonyl O (Ser195) | |

| Hydrophobic | Side chains (Val1, Val2) | Trp215, Tyr99 | |

| Hydrophobic | N-terminal cap | Phe41 |

These in silico predictions serve as valuable hypotheses that can guide future experimental studies to validate the binding mode and affinity of this compound.

Mechanistic Elucidation of Biological Activities Excluding Clinical Applications

Enzyme Interaction and Modulation Mechanisms

The metabolic fate and enzymatic interactions of N-(3-Methylbutanoyl)-L-valyl-L-valine are likely dictated by the presence of both an amide bond linking the 3-methylbutanoyl group to the N-terminus of the dipeptide and the internal peptide bond between the two L-valine residues.

While direct studies on the interaction of this compound with branched-chain amino acid (BCAA) metabolic enzymes are not currently available, the catabolism of its constituent amino acid, L-valine, is well-characterized. The catabolism of L-valine is initiated by a transamination reaction, followed by oxidative decarboxylation of the resulting α-keto acid. It is plausible that this compound could modulate this pathway. For instance, its structural similarity to L-valine might allow it to act as a competitive inhibitor for the enzymes involved in BCAA metabolism. However, the N-terminal acylation and the dipeptide nature of the molecule could also prevent its recognition by these enzymes.

The peptide bond between the two L-valine residues in this compound makes it a potential substrate for various proteases and peptidases. The specificity of these enzymes for their substrates is determined by the amino acid residues at and around the scissile bond. Some proteases exhibit a preference for cleaving peptide bonds between hydrophobic amino acids like valine. Therefore, it is conceivable that certain cellular peptidases could hydrolyze the Val-Val bond, releasing N-(3-Methylbutanoyl)-L-valine and L-valine as products.

Furthermore, the N-terminal 3-methylbutanoyl group may influence the susceptibility of the dipeptide to enzymatic cleavage. This N-acyl group could sterically hinder the approach of some peptidases, thereby protecting the peptide bond from hydrolysis and increasing the compound's stability. Conversely, other enzymes, such as acylpeptide hydrolases, are specialized in cleaving N-acylated amino acids or peptides and might be involved in the metabolism of this compound.

The entire this compound molecule could potentially serve as a substrate for specific enzymes. For example, certain amidases or acylases could hydrolyze the amide bond linking the 3-methylbutanoyl group to the N-terminal L-valine. This would release 3-methylbutanoic acid and the dipeptide L-valyl-L-valine. The subsequent fate of these products would then depend on their own metabolic pathways.

The table below summarizes the potential enzymatic interactions of this compound.

| Enzyme Class | Potential Interaction | Potential Products |

| BCAA Metabolic Enzymes | Competitive Inhibition | - |

| Proteases/Peptidases | Hydrolysis of Val-Val bond | N-(3-Methylbutanoyl)-L-valine, L-valine |

| Acylpeptide Hydrolases | Hydrolysis of N-acyl bond | 3-Methylbutanoic acid, L-valyl-L-valine |

Cellular Transport and Permeability Mechanisms

The entry of this compound into cells is a critical determinant of its biological activity. This process can occur through passive diffusion across the cell membrane or be mediated by specific transport proteins.

The L-type amino acid transporters, LAT1 (SLC7A5) and LAT2 (SLC7A8), are responsible for the cellular uptake of large neutral amino acids, including the branched-chain amino acid L-valine. While these transporters are crucial for amino acid homeostasis, their affinity for dipeptides and N-acylated dipeptides is not well-established.

LAT1, in particular, has been shown to transport some amino acid-like drugs and prodrugs. However, the substrate specificity of LAT1 is influenced by the size and charge of the molecule. The presence of the N-terminal 3-methylbutanoyl group and the dipeptide structure of this compound may hinder its recognition and transport by LAT1 and LAT2. It is generally thought that these transporters have a higher affinity for single amino acids. Therefore, it is less likely that this compound is a primary substrate for these transporters.

The table below outlines the key characteristics of LAT1 and LAT2 transporters and the inferred potential for interaction with this compound.

| Transporter | Primary Substrates | Inferred Interaction with this compound |

| LAT1 (SLC7A5) | Large neutral amino acids (e.g., leucine (B10760876), phenylalanine, valine) | Low, due to the N-acylation and dipeptide structure. |

| LAT2 (SLC7A8) | Broad range of neutral amino acids | Low, as it primarily transports single amino acids. |

Computational and experimental studies on other N-acylated dipeptides have shown that N-acylation can indeed modulate membrane permeability. The ability of a molecule to passively cross the cell membrane is often correlated with its lipophilicity and its ability to form intramolecular hydrogen bonds, which shield polar groups from the hydrophobic core of the membrane. The conformation of this compound in a lipid environment would therefore be a key determinant of its permeability. While specific experimental data for this compound is not available, it is reasonable to hypothesize that the N-acylation enhances its potential for passive membrane transport.

Modulation of Intracellular Biochemical Pathways

Influence on Glucose Metabolism and Related Signaling Pathways

The constituent amino acid, L-valine, has been observed to influence glucose metabolism, although the precise mechanisms are complex and not fully elucidated. High concentrations of L-valine have been associated with increased oxidative stress, which is a known risk factor in the development of impaired glucose tolerance and insulin resistance. nih.gov In some studies, elevated serum L-valine levels have been positively correlated with markers of lipid peroxidation and negatively with antioxidant enzyme activity in individuals with newly-diagnosed type 2 diabetes. nih.gov

Insulin-stimulated glucose transport is a critical process for maintaining glucose homeostasis. This process is mediated by a complex signaling cascade, with phosphatidylinositide 3-kinase (PI3K) and the serine/threonine protein kinase Akt (also known as PKB) playing central roles. nih.gov The activation of Akt/PKB by insulin, in a PI3K-dependent manner, is considered a key step in the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, thereby facilitating glucose uptake into muscle and adipose cells. nih.gov While direct studies on this compound are limited, the metabolic fates of its L-valine components could potentially interact with these pathways. For instance, metabolites of branched-chain amino acids (BCAAs), including valine, may modulate pathways that influence insulin signaling and glucose uptake.

Investigation of Antioxidant Mechanisms

Valine, a key component of the this compound structure, has demonstrated a role in mitochondrial function and protection against oxidative stress. Studies have shown that valine can improve mitochondrial bioenergetics by increasing oxidative phosphorylation and ATP production rates. nih.gov It has also been found to reduce oxidative stress by lowering mitochondrial reactive oxygen species (ROS). nih.gov By sustaining oxidative phosphorylation and enhancing ATP generation during periods of oxidative stress, valine helps to prevent mitochondrial and cellular damage. nih.gov

Neuropharmacological Effects of Valine Derivatives

Valine and its derivatives have been investigated for their neuropharmacological effects. L-Valine itself is a precursor for the synthesis of the neurotransmitter glutamate, particularly during periods of synaptic activity. nih.gov Research indicates that among the BCAAs, only valine appears to support the increased demand for the synthesis of vesicular glutamate, which is essential for neurotransmission. nih.gov

Furthermore, imbalances in amino acid levels, particularly a high leucine-to-valine ratio, have been associated with neurotoxicity. nih.gov This underscores the importance of balanced BCAA levels for normal neurological function. Studies on other L-valine derivatives have explored their potential as pharmacological agents, though the specific neuropharmacological profile of this compound has not been extensively detailed in the available literature. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound

Effects of the N-Acyl Moiety on Biological Function

The N-acyl moiety, in this case, the 3-methylbutanoyl group, plays a significant role in the biological activity of N-acyl amino acids. nih.gov This acyl group can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with molecular targets. The structure of the acyl chain can modulate the compound's affinity for various receptors and enzymes. For instance, different N-acyl amino acids have been shown to interact with targets within the endocannabinoid system and other signaling pathways. nih.gov While specific studies on the 3-methylbutanoyl group of the title compound are not prevalent, research on other N-acylated amino acids indicates that both the length and saturation of the acyl chain are critical determinants of biological function.

Contributions of Valine Residues and Dipeptide Stereochemistry to Activity

The stereochemistry of the valine residues (L-configuration) is crucial for biological activity. Most biological systems, such as enzymes and receptors, are chiral and therefore exhibit stereospecificity. The L-configuration is the naturally occurring form of valine in proteins and is recognized by biological systems. nih.gov Any alteration in the stereochemistry to the D-configuration would likely result in a significant loss or change in biological activity due to a mismatch with the chiral binding sites of its molecular targets.

Rational Design Principles based on SAR for Enhanced Bioactivity

In the absence of specific Structure-Activity Relationship (SAR) data for this compound, rational design principles must be extrapolated from general knowledge of peptide and peptidomimetic drug design. The goal of such design would be to systematically modify the structure of the parent compound to explore and optimize its interaction with a biological target, leading to enhanced bioactivity.

Key areas for structural modification would likely include:

The Dipeptide Backbone: The L-valyl-L-valine core provides a specific spatial arrangement of side chains. Systematic replacement of one or both valine residues with other natural or unnatural amino acids could probe the importance of the isopropyl side chains for biological activity. For example, substitution with leucine or isoleucine would subtly alter the steric bulk and hydrophobicity, while replacement with a more polar amino acid would investigate the role of hydrophobicity in this region.

Stereochemistry: The stereochemistry of the valine residues (L-configuration) is likely crucial for biological recognition. Synthesis and testing of diastereomers (e.g., containing D-valine) would be a critical step in understanding the stereochemical requirements for activity.

Peptide Bond Modifications: To increase metabolic stability and potentially alter conformational preferences, the peptide bonds could be replaced with isosteres, such as reduced amide bonds or other non-hydrolyzable linkages.

A systematic exploration of these structural modifications would be essential to build a comprehensive SAR profile, which would then guide the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties. Without experimental data, these principles remain theoretical but provide a roadmap for future investigation into the biological potential of this compound and related compounds.

Enzymatic Biotransformation and Microbial Metabolism Studies

Susceptibility to Enzymatic Hydrolysis by Endogenous Peptidases

N-(3-Methylbutanoyl)-L-valyl-L-valine, as an N-acylated dipeptide, is a potential substrate for various endogenous peptidases. The N-acyl group can influence the susceptibility of the adjacent peptide bond to enzymatic cleavage. Generally, peptidases exhibit specificity based on the amino acid residues and the nature of the N-terminal blocking group.

Research on analogous N-acylated peptides suggests that enzymes such as acylpeptide hydrolases (APEHs) could be involved in the hydrolysis of such compounds. psu.edu APEHs are known to catalyze the removal of an N-acylated amino acid from the N-terminus of a peptide. psu.edu This process would yield N-(3-Methylbutanoyl)-L-valine and a free L-valine residue. The susceptibility to hydrolysis would be dependent on the specific isozyme of the peptidase and the stereochemistry of the constituent amino acids.

Role as a Substrate or Inhibitor in Specific Microbial Enzyme Systems

The role of this compound within specific microbial enzyme systems has not been extensively documented. However, based on its structure, it could theoretically act as a substrate or an inhibitor for certain microbial enzymes. Many microorganisms produce a vast array of proteases and peptidases to break down external peptides for nutritional purposes.

As a potential substrate, this compound could be transported into the microbial cell and subsequently hydrolyzed by intracellular peptidases to provide a source of carbon and nitrogen. The branched-chain nature of both the acyl group (isovaleroyl) and the amino acid residues (valine) suggests that organisms with metabolic pathways for branched-chain amino acid and fatty acid degradation would be more likely to utilize this compound.

Conversely, the compound could act as an enzyme inhibitor. The N-acyl group and the specific dipeptide sequence might allow it to bind to the active site of a peptidase without being productively hydrolyzed, thereby blocking the enzyme's activity towards its natural substrates. This inhibitory potential would be highly dependent on the specific enzyme's active site architecture.

Investigation of this compound in Microbial Catabolic Pathways (e.g., Pseudomonas putida valine degradation)

While direct studies on the catabolism of this compound are not available, the metabolic capabilities of organisms like Pseudomonas putida in degrading related molecules offer a hypothetical pathway. P. putida is well-known for its versatile metabolism, including robust pathways for the degradation of amino acids. nih.govasm.org

Should this compound be hydrolyzed into its constituent parts (3-methylbutanoic acid, L-valine, and L-valine), P. putida possesses the enzymatic machinery to catabolize these products. The L-valine would enter the established valine degradation pathway.

The initial steps of this pathway in P. putida involve the conversion of valine to its corresponding α-keto acid, α-ketoisovalerate. This is typically followed by oxidative decarboxylation to isobutyryl-CoA, which is then further metabolized through a series of reactions to intermediates that can enter the central carbon metabolism, such as the Krebs cycle. nih.govasm.org The 3-methylbutanoic acid (isovaleric acid) released from the hydrolysis of the parent compound could also be activated to its CoA derivative and enter fatty acid degradation pathways.

The table below outlines the key enzymes in the Pseudomonas putida valine degradation pathway that would be relevant for the catabolism of the L-valine released from this compound.

| Enzyme | Reaction Catalyzed |

| Branched-chain aminotransferase | L-Valine + α-Ketoglutarate ↔ α-Ketoisovalerate + L-Glutamate |

| Branched-chain α-keto acid dehydrogenase complex | α-Ketoisovalerate + NAD+ + CoA → Isobutyryl-CoA + CO2 + NADH |

| Isobutyryl-CoA dehydrogenase | Isobutyryl-CoA + FAD → Methacrylyl-CoA + FADH2 |

| Enoyl-CoA hydratase | Methacrylyl-CoA + H2O → 3-Hydroxyisobutyryl-CoA |

| 3-Hydroxyisobutyryl-CoA hydrolase | 3-Hydroxyisobutyryl-CoA + H2O → 3-Hydroxyisobutyrate (B1249102) + CoA |

| 3-Hydroxyisobutyrate dehydrogenase | 3-Hydroxyisobutyrate + NAD+ → Methylmalonate semialdehyde + NADH + H+ |

| Methylmalonate-semialdehyde dehydrogenase | Methylmalonate semialdehyde + NAD+ + H2O → Propionyl-CoA + CO2 + NADH + H+ |

Biocatalytic Synthesis of this compound and Related Compounds

The biocatalytic synthesis of N-acylated dipeptides like this compound represents an attractive alternative to traditional chemical synthesis, often offering higher specificity and milder reaction conditions. While specific enzymatic synthesis of this exact compound is not widely reported, analogous biocatalytic reactions provide a strong basis for its potential synthesis.

One potential route involves the use of hydrolases, such as lipases or proteases, in a reverse hydrolysis or aminolysis reaction. nih.gov In such a system, an activated form of 3-methylbutanoic acid (e.g., an ester) could be reacted with the dipeptide L-valyl-L-valine in a non-aqueous or low-water environment to favor synthesis over hydrolysis. The choice of enzyme would be crucial to ensure regioselectivity for the N-terminal amino group of the dipeptide.

Another approach could involve a two-step enzymatic process. First, the biocatalytic synthesis of the dipeptide L-valyl-L-valine from L-valine monomers, potentially using a protease under kinetically controlled conditions. This would be followed by the enzymatic acylation of the dipeptide, as described above.

Furthermore, the field of enzyme engineering and the discovery of novel N-acyl amino acid synthases (NASs) from microbial sources present future possibilities for the direct synthesis of such compounds. nih.govnih.gov These enzymes naturally catalyze the formation of an amide bond between a fatty acid (or its acyl-CoA derivative) and an amino acid or peptide. nih.govnih.gov

The table below summarizes potential biocatalytic approaches for the synthesis of this compound.

| Biocatalytic Approach | Key Enzymes | Substrates | Reaction Type |

| One-pot Acylation | Lipases, Proteases | 3-Methylbutanoic acid ester, L-Valyl-L-valine | Aminolysis / Reverse Hydrolysis |

| Stepwise Synthesis | Proteases (for dipeptide), Lipases/Proteases (for acylation) | L-Valine, 3-Methylbutanoic acid ester | Peptide Synthesis followed by Aminolysis |

| Direct Synthesis | N-Acyl Amino Acid Synthases (NASs) | 3-Methylbutanoyl-CoA, L-Valyl-L-valine | Amide Bond Formation |

Metabolic Fate Investigations in Non Clinical Models

In Vitro Stability and Degradation Pathways

The stability of N-(3-Methylbutanoyl)-L-valyl-L-valine in biological matrices is primarily dictated by the enzymatic hydrolysis of its amide bonds. The initial and principal degradation pathway involves the cleavage of the peptide bond linking the two valine residues, or the amide bond connecting the 3-methylbutanoic acid to the N-terminal valine.

In vitro studies using intestinal mucosal preparations have demonstrated the presence of enzymes capable of hydrolyzing N-acylpeptides. Specifically, N-acylpeptide hydrolases (APHs) have been identified as cytosolic enzymes that can cleave the first peptide bond in N-protected peptides. nih.gov This suggests that a primary step in the degradation of this compound is its hydrolysis into 3-methylbutanoic acid and the dipeptide L-valyl-L-valine, or into N-(3-Methylbutanoyl)-L-valine and a single L-valine molecule. Subsequent hydrolysis of the remaining dipeptide or N-acyl-amino acid would then occur.

The stability of the acyl linkage itself can be influenced by the amino acid side chain. Studies on aminoacyl-tRNAs have shown that the stability of the ester bond varies with the amino acid, with bulkier side chains potentially affecting the bond's half-life. nih.gov While this is an ester linkage, similar steric hindrance principles could subtly influence the enzymatic accessibility of the amide bonds in this compound.

The degradation of the parent compound is expected to follow a stepwise hydrolysis, as illustrated in the table below.

| Step | Reaction | Products |

| 1 | Hydrolysis of the L-valyl-L-valine peptide bond | N-(3-Methylbutanoyl)-L-valine + L-valine |

| 2 | Hydrolysis of the N-acyl bond | 3-Methylbutanoic acid + L-valyl-L-valine |

| 3 | Further hydrolysis of intermediates | 3-Methylbutanoic acid + 2x L-valine |

Identification of Major Metabolites (e.g., 3-hydroxy-isobutyrate derived from valine catabolism)

Following the initial hydrolytic cleavage, the resulting components—3-methylbutanoic acid and L-valine—enter their respective catabolic pathways, leading to the formation of several major metabolites.

The catabolism of L-valine is a well-characterized pathway that ultimately yields propionyl-CoA. nih.gov A key intermediate in this pathway is 3-hydroxyisobutyrate (B1249102) (3-HIB) . nih.govfrontiersin.org This metabolite is of particular interest as it is not confined to the mitochondria and can be released from cells to influence the metabolism of other tissues. nih.gov Studies in porcine mammary gland epithelial cells have shown that 3-HIB can promote lipid metabolism and cell proliferation. frontiersin.org

The degradation of L-valine proceeds through several steps, including transamination to α-ketoisovalerate, oxidative decarboxylation to isobutyryl-CoA, and subsequent reactions that form 3-hydroxyisobutyryl-CoA, which is then hydrolyzed to 3-hydroxyisobutyrate. nih.gov

The other primary component, 3-methylbutanoic acid (also known as isovaleric acid), is a metabolite of the branched-chain amino acid leucine (B10760876). Its catabolism is also well-documented, particularly in the context of the genetic disorder isovaleric acidemia, which results from a deficiency in the enzyme isovaleryl-CoA dehydrogenase. hmdb.ca The primary metabolic route for 3-methylbutanoic acid involves its activation to isovaleryl-CoA.

The major metabolites identified from the breakdown of this compound are summarized in the following table.

| Precursor | Major Metabolite(s) | Metabolic Pathway |

| L-Valine | α-Ketoisovalerate, Isobutyryl-CoA, 3-Hydroxyisobutyrate, Propionyl-CoA | Valine Catabolism |

| 3-Methylbutanoic Acid | Isovaleryl-CoA | Branched-Chain Fatty Acid Metabolism |

Characterization of Metabolic Enzymes Involved in Degradation

The metabolic breakdown of this compound is facilitated by a series of specific enzymes. The initial hydrolysis is likely catalyzed by peptidases with broad substrate specificity or specialized N-acylpeptide hydrolases. nih.gov

Once cleaved, the resulting L-valine and 3-methylbutanoic acid are catabolized by distinct sets of enzymes, primarily located within the mitochondria.

Enzymes in L-Valine Catabolism:

Branched-Chain Amino Acid Aminotransferase (BCAT): Catalyzes the initial reversible transamination of valine to α-ketoisovalerate.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: An enzyme complex that carries out the irreversible oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA.

Isobutyryl-CoA Dehydrogenase (IBD): Catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA.

Enoyl-CoA Hydratase: Hydrates methacrylyl-CoA to 3-hydroxyisobutyryl-CoA.

3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH): Cleaves the thioester bond of 3-hydroxyisobutyryl-CoA to yield 3-hydroxyisobutyrate. nih.gov

3-Hydroxyisobutyrate Dehydrogenase (HIBADH): Oxidizes 3-hydroxyisobutyrate to methylmalonate semialdehyde.

Enzymes in 3-Methylbutanoic Acid Catabolism:

Acyl-CoA Synthetase: Activates 3-methylbutanoic acid to its CoA ester, isovaleryl-CoA.

Isovaleryl-CoA Dehydrogenase (IVD): A key enzyme in the leucine degradation pathway that catalyzes the dehydrogenation of isovaleryl-CoA. hmdb.ca

The following table provides a summary of the key enzymes involved.

| Metabolic Step | Enzyme | Substrate | Product |

| Initial Hydrolysis | N-Acylpeptide Hydrolase (APH) | This compound | N-(3-Methylbutanoyl)-L-valine + L-valine |

| Valine Transamination | Branched-Chain Amino Acid Aminotransferase (BCAT) | L-Valine | α-Ketoisovalerate |

| Valine Decarboxylation | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | α-Ketoisovalerate | Isobutyryl-CoA |

| 3-HIB Formation | 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | 3-Hydroxyisobutyryl-CoA | 3-Hydroxyisobutyrate |

| 3-Methylbutanoic Acid Activation | Acyl-CoA Synthetase | 3-Methylbutanoic acid | Isovaleryl-CoA |

Influence on Endogenous Metabolite Profiles in Cell-Based or Non-Mammalian Systems

While specific studies on the effect of this compound on global metabolite profiles are not extensively documented, the influence of its metabolic products, particularly those from valine catabolism, has been investigated in cell-based systems.

The metabolite 3-hydroxyisobutyrate (3-HIB) has been shown to actively participate in cellular metabolism. In a study using porcine intestinal epithelial cells, valine supplementation was found to increase triglyceride synthesis, an effect potentially mediated by its metabolites. nih.gov Further research on porcine mammary gland epithelial cells demonstrated that 3-HIB promotes the uptake of fatty acids and increases the synthesis of triglycerides. frontiersin.org This suggests that the degradation of this compound could lead to an increase in intracellular 3-HIB levels, which in turn may alter the lipid profile of the cells.

Furthermore, the catabolism of valine ultimately leads to the production of propionyl-CoA, which can be converted to succinyl-CoA and enter the Krebs cycle. Anaplerotic entry into the Krebs cycle can significantly impact the pool of cycle intermediates and related metabolites. In cultured astrocytes, valine has been shown to be converted into glutamate, glutamine, and lactate, indicating its contribution to central carbon metabolism and neurotransmitter synthesis. researchgate.net

N-acyl amino acids as a class of molecules are recognized as endogenous signaling molecules that can modulate various biological processes. elifesciences.org For instance, some N-acyl amino acids have been identified as mitochondrial uncouplers, which could potentially alter cellular energy metabolism. elifesciences.org

The potential effects on endogenous metabolite profiles are summarized below.

| Potential Effect | Mediating Metabolite(s) | Affected Pathways |

| Increased Triglyceride Synthesis | 3-Hydroxyisobutyrate (3-HIB) | Fatty Acid Uptake and Lipid Metabolism |

| Altered Krebs Cycle Intermediates | Propionyl-CoA (via Succinyl-CoA) | Krebs Cycle Anaplerosis |

| Changes in Amino Acid Pools | Glutamate, Glutamine | Amino Acid Metabolism, Neurotransmitter Synthesis |

| Modulation of Energy Metabolism | N-Acyl Amino Acid intermediates | Mitochondrial Respiration |

Advanced Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation of N-(3-Methylbutanoyl)-L-valyl-L-valine from complex matrices. The choice between liquid and gas chromatography is primarily dictated by the physicochemical properties of the analyte, with derivatization being a prerequisite for gas-phase analysis.

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of peptides and related compounds. nih.gov The separation can be tailored by selecting the appropriate stationary and mobile phases.

Reversed-Phase (RP) HPLC: This is the primary mode for separating peptides based on hydrophobicity. hplc.eu this compound, with its two valine residues and the 3-methylbutanoyl (isovaleryl) group, is a relatively nonpolar dipeptide, making it an ideal candidate for RP-HPLC. Separation is typically achieved on a C18 or C8 stationary phase. A gradient elution is employed, starting with a high concentration of a polar aqueous mobile phase and increasing the concentration of a nonpolar organic solvent, such as acetonitrile (B52724) or methanol. hplc.eu Acidic modifiers like trifluoroacetic acid (TFA) or formic acid are added to the mobile phase to improve peak shape and resolution by ion-pairing with the terminal carboxyl group and ensuring consistent ionization.

Below is a hypothetical data table outlining typical starting parameters for an RP-HPLC method development for this compound.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210-220 nm (peptide bond) |

| Injection Volume | 10 µL |

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative separation mode that is particularly useful for highly polar compounds that are poorly retained in reversed-phase chromatography. While the target compound is fairly hydrophobic, HILIC could be employed to separate it from very nonpolar matrix components or for complementary analysis. nih.gov In HILIC, the stationary phase is polar (e.g., bare silica (B1680970) or amide-bonded silica), and the mobile phase is highly organic with a small percentage of aqueous buffer. The separation mechanism is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.

Gas chromatography (GC) is a high-resolution separation technique, but it is limited to thermally stable and volatile compounds. Peptides and acylated dipeptides like this compound are non-volatile and cannot be analyzed directly by GC. sigmaaldrich.com Therefore, chemical derivatization is required to convert the polar functional groups (carboxyl group) into more volatile and thermally stable moieties.

A common two-step derivatization procedure involves:

Esterification: The C-terminal carboxylic acid is converted to an ester (e.g., a methyl or propyl ester) by reacting with an alcohol in acidic conditions.

Acylation: Any remaining active hydrogens could be acylated, though the N-terminus is already acylated in this compound. For general peptide analysis, reagents like pentafluoropropionic anhydride (B1165640) (PFPA) are used. mdpi.com

Another approach is silylation, using reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the carboxylic acid group to a TBDMS ester. sigmaaldrich.com The resulting derivative is sufficiently volatile for GC analysis, often coupled with mass spectrometry (GC-MS) for identification. researchgate.net

Mass Spectrometry (MS) Based Quantitation Methods

Mass spectrometry is a powerful detection technique that provides high sensitivity and selectivity, making it ideal for the trace analysis of compounds in complex biological or chemical matrices. taylorfrancis.com

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of peptides and their derivatives. enovatia.com An RP-HPLC system is interfaced with a mass spectrometer, typically using an electrospray ionization (ESI) source. For this compound, ESI in positive ion mode would generate the protonated precursor ion, [M+H]⁺.

In the tandem mass spectrometer (e.g., a triple quadrupole), this precursor ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation typically occurs at the peptide bond, producing specific b- and y-ions. Monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and allows for quantification at very low concentrations. nih.govmdpi.com

| Parameter | Setting/Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]⁺) | Calculated based on molecular formula C₁₅H₂₈N₂O₄ |

| Primary Fragmentation | Cleavage of the valyl-valine peptide bond |

| Potential Product Ions | y₁-ion (Valine), b₁-ion (N-(3-Methylbutanoyl)-Valine) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas | Nitrogen, 600 L/hr |

Capillary electrophoresis (CE) offers extremely high separation efficiency based on the charge-to-size ratio of analytes. nih.gov For small peptides, CE can provide resolving power that is complementary or even superior to HPLC. researchgate.netmdpi.com this compound has a free C-terminal carboxyl group, which will be deprotonated at neutral or basic pH, giving the molecule a net negative charge. Separation can be achieved in a bare fused-silica capillary using a background electrolyte (BGE) such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer. bio-rad.com

Coupling CE to a mass spectrometer (CE-MS) combines the high-efficiency separation of CE with the sensitive and specific detection of MS. nih.gov This technique is particularly advantageous for analyzing minute sample volumes and for separating the target analyte from isomeric or closely related impurities in highly complex mixtures.

Spectrophotometric and Fluorometric Assay Development for Detection

Spectrophotometric and fluorometric methods offer simpler, more accessible alternatives to MS-based detection but often require chemical derivatization, as this compound lacks a native chromophore or fluorophore for sensitive detection at wavelengths above 220 nm.

Spectrophotometric Assays: These assays involve reacting the analyte with a reagent to produce a colored product that can be measured with a UV-Vis spectrophotometer.

Post-hydrolysis Derivatization: The dipeptide can be hydrolyzed into its constituent amino acids (L-valine) and 3-methylbutanoic acid. The liberated valine can then be reacted with a chromogenic reagent. For example, derivatization with reagents like N-alpha-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH₂) produces a derivative with strong UV absorption at 340 nm. researchgate.net

Complexation Reactions: While less common for peptides without specific functional groups like thiols, methods could be explored based on the formation of colored complexes with metal ions. For instance, methods developed for N-acetylated amino acids using palladium(II) or copper(II) could potentially be adapted. mdpi.comsrce.hr

Fluorometric Assays: These methods are generally more sensitive than spectrophotometric assays and involve derivatization with a fluorescent tag.

Pre-column Derivatization: Before analysis (e.g., by HPLC), the compound could be reacted with a fluorogenic reagent. A reagent such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) reacts with the N-terminal amine of peptides. nih.gov However, since the N-terminus of the target compound is acylated, this specific reagent would not be applicable unless the 3-methylbutanoyl group is first removed. Assays would need to target other functional groups or be performed after hydrolysis.

Method Validation for Reproducibility, Sensitivity, and Specificity

The validation of an analytical method is crucial to ensure that the measurements are reliable, reproducible, and accurate for the intended application. For the quantitative analysis of this compound, a sophisticated technique such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is often employed. The validation process encompasses several key parameters.

Reproducibility: This parameter assesses the consistency of results over multiple analyses conducted under varied conditions, such as different days, analysts, or equipment. It is typically expressed as the relative standard deviation (RSD) of the measurements. For bioanalytical methods, inter-day precision values below 15% are generally considered acceptable.

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For bioanalytical assays, the analyte response at the LOQ should be at least five times the response of a blank sample, and the precision and accuracy should be within 20%.

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix, such as metabolites, impurities, or other endogenous substances. In UPLC-MS/MS, specificity is achieved by monitoring unique precursor-to-product ion transitions for the target analyte.

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. A calibration curve is generated by analyzing standards at several concentration levels. The relationship is typically evaluated by the coefficient of determination (R²), which should ideally be ≥0.99.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is determined by analyzing samples with known concentrations (quality control samples) and expressing the result as a percentage of the nominal value. Acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the LLOQ).

While specific validation data for this compound is not publicly available, the following table provides a hypothetical example of typical validation parameters for a similar dipeptide analyzed by UPLC-MS/MS.

Interactive Data Table: Hypothetical Validation Summary for a Dipeptide Analysis

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity Range (ng/mL) | R² ≥ 0.99 | 1 - 1000 |

| Coefficient of Determination (R²) | ≥ 0.99 | 0.998 |

| Limit of Detection (LOD) (ng/mL) | Signal-to-Noise > 3 | 0.3 |

| Limit of Quantitation (LOQ) (ng/mL) | Precision/Accuracy within 20% | 1.0 |

| Intra-day Accuracy (%) | 85 - 115% | 92.5 - 108.2 |

| Inter-day Accuracy (%) | 85 - 115% | 90.7 - 110.4 |

| Intra-day Precision (% RSD) | ≤ 15% | < 8.5 |

| Inter-day Precision (% RSD) | ≤ 15% | < 10.2 |

Sample Preparation Strategies for Complex Biological Matrices in Non-Clinical Research

The primary goal of sample preparation is to extract the analyte of interest, this compound, from a complex biological matrix (e.g., plasma, tissue homogenate) and remove interfering substances that could compromise the analytical results. The choice of strategy depends on the physicochemical properties of the analyte and the nature of the matrix.

Protein Precipitation (PPT): Protein precipitation is a common, straightforward, and rapid method for removing the bulk of proteins from biological samples like plasma. nih.gov This is essential as proteins can interfere with chromatographic separation and ionize in the mass spectrometer, causing matrix effects. nih.gov

Procedure: A water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample, typically in a 3:1 or 4:1 ratio (solvent:plasma). The high concentration of the organic solvent disrupts the hydration shell around the proteins, causing them to denature and precipitate out of the solution. After vortexing and centrifugation, the clear supernatant containing the analyte is collected for analysis.

Advantages: The method is simple, fast, and uses inexpensive reagents.

Considerations: PPT can be less clean than other methods, as some endogenous components like lipids and salts may remain in the supernatant. This can lead to ion suppression or enhancement in the mass spectrometer, affecting accuracy and sensitivity.

Solid-Phase Extraction (SPE): Solid-phase extraction is a more selective and powerful technique for sample cleanup, providing a cleaner extract than protein precipitation. It is based on the principle of liquid chromatography and involves partitioning the analyte between a solid stationary phase and a liquid mobile phase.

Procedure: The process involves four main steps:

Conditioning: The SPE sorbent (e.g., a C18 reversed-phase or a mixed-mode cation exchange cartridge) is activated with an organic solvent followed by an aqueous solution to prepare it for sample interaction.

Loading: The pre-treated biological sample (e.g., plasma diluted with a weak buffer) is passed through the sorbent bed. The analyte and some impurities are retained on the sorbent based on their affinity.

Washing: A specific solvent is used to wash away weakly bound impurities from the sorbent while the analyte of interest remains bound.

Elution: A stronger solvent is passed through the sorbent to disrupt the analyte-sorbent interaction and elute the purified analyte into a collection tube. The resulting eluate is typically evaporated and reconstituted in a suitable solvent for injection into the UPLC-MS/MS system.

Advantages: SPE provides high recovery and significantly reduces matrix interferences, leading to improved sensitivity and reproducibility. The selectivity can be finely tuned by choosing the appropriate sorbent and solvents.

Considerations: Method development for SPE can be more time-consuming and the cost per sample is higher compared to protein precipitation.

Future Research Perspectives and Interdisciplinary Applications

Q & A

Basic: What are the established synthetic routes for N-(3-Methylbutanoyl)-L-valyl-L-valine, and what key reaction conditions are critical for optimizing yield?

Answer:

Synthesis typically involves sequential acylation of L-valine residues. A validated approach includes:

Acylation : React L-valyl-L-valine with 3-methylbutanoyl chloride under anhydrous conditions, using catalysts like FeCl₃ to enhance electrophilic reactivity .

Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) is critical for isolating the product, with yields improved by maintaining low temperatures during reduction steps (e.g., NaBH₄/I₂ systems) .

Characterization : Confirm success via ESI-MS (e.g., m/z 482 [M-H]⁻) and NMR (e.g., δ 1.02–1.12 ppm for methyl groups) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:

- ¹H-NMR : Key signals include doublets for methyl groups (δ ~1.02–1.12 ppm) and multiplet patterns for chiral centers (e.g., δ 2.36 ppm for the methine proton) .

- IR Spectroscopy : Peaks at ~1742 cm⁻¹ (ester C=O) and 1635 cm⁻¹ (amide I) confirm acylation .

- ESI-MS : Provides molecular weight validation (e.g., m/z 482 [M-H]⁻) and fragmentation patterns to verify structural integrity .

Advanced: How does the stereochemistry of this compound influence its catalytic activity in prebiotic sugar synthesis?

Answer:

The L-configuration of valine residues enables stereospecific interactions, as seen in analogous dipeptide-catalyzed ribose formation. For example, L-valyl-L-valine facilitates enantioselective aldol condensation of glycolaldehyde, producing D-ribose preferentially . Computational studies suggest chiral sidechains stabilize transition states via hydrogen bonding, a mechanism likely conserved in this compound .

Advanced: What computational methods are recommended for modeling the three-dimensional conformation of this compound?

Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond angles and torsional strain.

- MD Simulations : Solvent dynamics (e.g., in THF or water) reveal conformational flexibility, critical for understanding substrate binding in catalytic applications .

- Docking Studies : Analyze interactions with glycolaldehyde using AutoDock Vina to map catalytic pockets .

Basic: What are the solubility and stability profiles of this compound under various experimental conditions?

Answer:

- Solubility : Highly soluble in polar aprotic solvents (e.g., THF, DMF) but poorly in water. Anhydrous conditions prevent hydrolysis of the acyl group .

- Stability : Degrades above 200°C; store at -20°C under inert gas (N₂/Ar) to avoid oxidation. Stability in acidic/basic media is limited—neutral pH is optimal .

Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound when scaling up reactions?

Answer:

- Reaction Scale : Pilot studies show yields drop >50% beyond 1 mmol due to inefficient mixing. Use segmented flow reactors for improved heat/mass transfer .

- Side Reactions : Competing ester hydrolysis or racemization occurs at higher temperatures. Monitor via chiral HPLC and optimize stoichiometry (e.g., 1.2:1 acyl chloride:dipeptide ratio) .

- Purification : Replace column chromatography with preparative HPLC for gram-scale purity (>98%) .

Basic: What role does this compound play in peptide-based catalytic systems?

Answer:

The acylated dipeptide acts as a chiral scaffold in asymmetric catalysis. For example, its hydrophobic sidechains enhance substrate binding in non-polar solvents, while the amide backbone participates in hydrogen-bond-mediated transition-state stabilization, analogous to L-valyl-L-valine’s role in tetrose synthesis .

Advanced: How do isotopic labeling studies (e.g., ¹⁵N, ¹³C) enhance mechanistic insights into this compound’s reactivity?

Answer:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.